

2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline molecular structure

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Compound of Interest

Compound Name: 2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline

CAS No.: 946727-99-7

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Title: Structural Dynamics and Synthetic Utility of **2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline**: A Technical Monograph

Executive Summary This technical guide analyzes **2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline**, a specialized diaryl ether intermediate critical to high-value medicinal chemistry and agrochemical discovery.^[1] Distinct from its more common para-chloro isomer (CAS 349-20-2), this ortho-chloro variant offers unique steric parameters and metabolic stability profiles essential for Structure-Activity Relationship (SAR) optimization in kinase inhibitors and benzoylurea insecticides.^[1] This document details its physicochemical properties, chemoselective synthesis, and downstream utility as a lipophilic building block.

Structural Analysis & Physicochemical Profile

The molecule features an aniline core substituted at the para-position (relative to the amine) with a trifluoromethyl (ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">

) group and at the ortho-position with a 2-chlorophenoxy moiety.

Key Structural Features:

- Electronic Push-Pull:** The electron-donating amine () opposes the strongly electron-withdrawing group (), creating a polarized system ideal for nucleophilic attacks in subsequent derivatizations.
- The "Butterfly" Conformation:** The ether linkage () introduces a bond angle of $\sim 120^\circ$, allowing the two aromatic rings to adopt a non-planar, twist conformation. The ortho-chlorine on the phenoxy ring adds significant steric bulk, restricting rotation more severely than the para-isomer, potentially locking the molecule into bioactive conformations favored by hydrophobic protein pockets (e.g., ATP-binding sites in kinases).

Table 1: Physicochemical Properties (Predicted/Experimental)

Property	Value	Significance
Molecular Formula		Core composition
Molecular Weight	287.67 g/mol	Fragment-based drug design compliant
LogP (Octanol/Water)	4.2 – 4.8 (Predicted)	High lipophilicity; excellent membrane permeability
H-Bond Donors	2 ()	Key interaction point for hinge binding in kinases
H-Bond Acceptors	4 (N, O, F)	Fluorine acts as a weak acceptor; Ether O is sterically shielded
pKa (Aniline)	$\sim 2.5 - 3.0$	Reduced basicity due to withdrawing effect

Synthetic Architecture

The synthesis of **2-(2-Chlorophenoxy)-5-(trifluoromethyl)aniline** requires a high-fidelity protocol to establish the ether linkage without dehalogenating the sensitive aryl chloride.^[1]

Phase 1: Nucleophilic Aromatic Substitution ()

The formation of the diaryl ether bridge is achieved via the coupling of 2-chloro-5-(trifluoromethyl)nitrobenzene with 2-chlorophenol.^[1]

- Mechanism: The nitro group at the ortho position (relative to the leaving group) activates the ring for nucleophilic attack. The group at the para position further stabilizes the Meisenheimer complex intermediate.
- Protocol:
 - Charge a reactor with DMF (polar aprotic solvent to solvate the phenoxide).
 - Add 2-chlorophenol (1.05 eq) and Potassium Carbonate (, 1.2 eq). Stir at ambient temperature for 30 min to generate the phenoxide anion.
 - Slowly add 2-chloro-5-(trifluoromethyl)nitrobenzene (1.0 eq).^[1]
 - Heat to 80–100°C. Monitor via HPLC for consumption of the nitrobenzene.
 - Critical Control: Moisture must be excluded to prevent hydrolysis of the nitrobenzene to the phenol byproduct.

Phase 2: Chemoselective Nitro Reduction

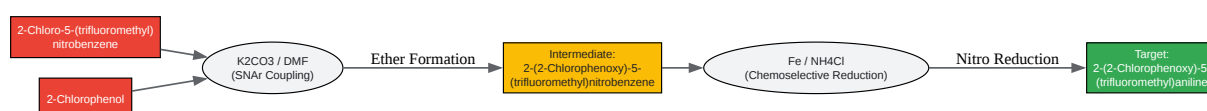
Standard catalytic hydrogenation (

, Pd/C) poses a severe risk of hydrodehalogenation, stripping the chlorine atom from the phenoxy ring. To preserve the ortho-chloro substituent, a chemoselective reduction is mandatory.

- Recommended Method: Iron-Mediated Reduction (Bechamp conditions or modified).^[1]

- Protocol:
 - Suspend the nitro-ether intermediate in Ethanol/Water (4:1).
 - Add Iron Powder (Fe, 3-5 eq) and Ammonium Chloride (, 0.5 eq).
 - Reflux (70-80°C) with vigorous stirring. The reaction proceeds via single-electron transfer (SET).
 - Validation: This method selectively reduces ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted"> to without touching the or bonds.

Visualization: Synthetic Workflow



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Figure 1: Chemoselective synthesis pathway avoiding dehalogenation.

Reactivity & Functionalization

The aniline nitrogen is the primary "handle" for derivatization. Due to the electron-withdrawing nature of the

group, this amine is less nucleophilic than unsubstituted aniline, often requiring forcing conditions or activated electrophiles.

A. Urea Formation (Kinase/Agrochem Scaffold)

Reaction with isocyanates yields diaryl ureas, a motif famous for stabilizing the "DFG-out" inactive conformation of kinases (e.g., in Sorafenib).

- Reaction: Aniline + Aryl Isocyanate

Diaryl Urea.

- Condition: DCM or THF, ambient temperature. No base usually required.

B. Sandmeyer Reaction (Halo-derivatives)

The amine can be converted to a diazonium salt (

) and subsequently displaced by halides (CuCl, CuBr) or nitriles (CuCN).

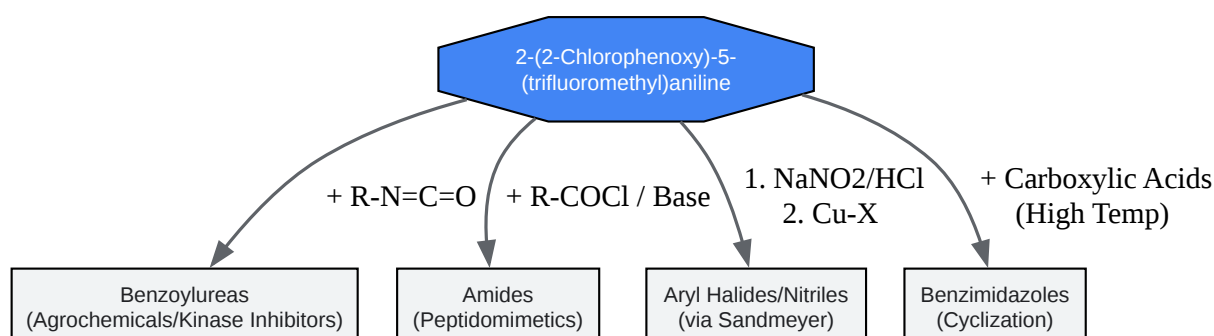
- Utility: Allows replacement of the amine with functional groups for bioisosteric replacement.

C. Amide Coupling

Reaction with acid chlorides or carboxylic acids (with coupling agents like HATU).

- Note: Due to low nucleophilicity, acid chlorides are preferred over carbodiimide couplings.

Visualization: Derivatization Tree



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Figure 2: Primary derivatization pathways for library generation.[1]

Applications in Drug Discovery[2] Medicinal Chemistry (Kinase Inhibition)

The 2-(2-chlorophenoxy) moiety serves as a hydrophobic "cap." In Type II kinase inhibitors, the central urea linker forms hydrogen bonds with the kinase hinge region (Glu/Asp), while the diaryl ether extends into the allosteric hydrophobic pocket.

- Advantage: The ortho-chloro substituent restricts the conformational entropy of the ether, potentially reducing the entropic penalty upon binding compared to the more flexible unsubstituted phenoxy analogs.

Agrochemicals (Insecticides)

This molecule is a precursor to Benzoylurea chitin synthesis inhibitors. The

group confers metabolic stability against oxidative degradation in pests, while the chlorinated ether mimics essential insect hormones or disrupts polymerization enzymes.

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Sources

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